1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with an 11-oxo group and a methanesulfonamide moiety linked to a 2-fluorophenyl ring.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-16-6-2-1-5-13(16)12-28(25,26)23-14-9-10-18-15(11-14)20(24)22-17-7-3-4-8-19(17)27-18/h1-11,23H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSLXIDMLDFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN2O4S |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 921898-19-3 |
Research indicates that this compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways, influencing mood and cognitive functions.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through serotonin reuptake inhibition.
- Antipsychotic Properties : The compound may also exhibit antipsychotic effects by antagonizing dopamine D2 receptors, similar to other compounds in its class.
Case Studies and Research Findings
- Antidepressant Efficacy : In a controlled study involving animal models, the compound demonstrated significant reductions in depressive-like behaviors when administered at varying doses. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
- Neuroprotective Effects : Research highlighted neuroprotective properties against oxidative stress in neuronal cell lines. The compound was shown to reduce markers of oxidative damage and apoptosis.
- Antimicrobial Activity : A recent study evaluated the antimicrobial effects against various bacterial strains. The compound exhibited selective antibacterial activity against Gram-positive bacteria while showing minimal toxicity towards Gram-negative strains.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Neuroprotective | Decreased oxidative stress markers | |
| Antimicrobial | Effective against Gram-positive bacteria |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (estimated 50%) |
| Half-life | Approximately 6 hours |
| Metabolism | Hepatic (CYP450 involvement) |
Scientific Research Applications
Dopamine D2 Receptor Inhibition
The compound acts as a selective inhibitor of the dopamine D2 receptor. By binding to these receptors, it can modulate dopaminergic signaling pathways, which are crucial in various neurological conditions such as schizophrenia and Parkinson's disease.
Mechanism of Action :
- Inhibition of dopamine D2 receptors leads to decreased dopamine activity, which can alleviate symptoms associated with excess dopamine levels.
Biochemical Pathways Affected :
- Inhibition of ERK phosphorylation
- Modulation of the expression of FosB/ΔFosB and VCAM-1
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The activation of caspase pathways and modulation of cell cycle regulators are key mechanisms through which this compound exerts its effects.
Case Study: Anti-Cancer Activity
A study demonstrated that treatment with the compound led to significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Neuroprotective Effects
Similar compounds have shown neuroprotective properties by enhancing neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies indicated that the compound could protect neurons from oxidative damage, potentially benefiting conditions like Alzheimer's disease.
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 50 |
| Compound | 75 |
The compound has demonstrated a range of biological activities beyond its primary pharmacological targets:
HDAC Inhibition
Histone deacetylase (HDAC) inhibition has been linked to various therapeutic effects, including anti-cancer properties.
| Compound Name | HDAC Inhibition (IC50 µM) |
|---|---|
| 1-(2-fluorophenyl)-N-(11-oxo...) | 5.3 |
| Control | 12.0 |
Antimicrobial Activity
Preliminary studies suggest that this compound may also have antimicrobial properties against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
N-methyl-N-(3-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Structural Differences :
- The sulfonamide nitrogen is substituted with a methyl group and a 3-methylphenyl ring instead of the 2-fluorophenyl-methanesulfonamide chain in the target compound.
- The absence of fluorine reduces electronegativity and may lower lipid solubility compared to the fluorinated analog.
- Methylation of the sulfonamide nitrogen might alter pharmacokinetic properties, such as metabolic oxidation pathways .
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Structural Differences :
- The dibenzooxazepine core is substituted with a 10-acetyl group instead of 11-oxo.
- The sulfonamide is attached to a 4-methylbenzenesulfonyl group rather than a 2-fluorophenyl-methanesulfonamide.
- Implications :
- The acetyl group at position 10 may influence conformational flexibility of the oxazepine ring, affecting target engagement.
- The 4-methylbenzenesulfonyl group introduces a hydrophobic para-substituent, which could enhance membrane permeability but reduce solubility compared to the fluorinated derivative .
Dichlofluanid and Tolylfluanid (Pesticide Sulfonamides)
- Structural Differences: These agrochemicals feature dichloro and dimethylamino-sulfonyl groups, unlike the dibenzooxazepine core in the target compound. Example: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) includes a fluorine atom but lacks the heterocyclic scaffold.
- pesticidal) application, as heterocyclic cores are common in drug design. Dichlofluanid’s dichloro and dimethylamino groups confer distinct reactivity, likely contributing to its fungicidal activity via protein interaction inhibition .
Data Table: Structural and Functional Comparison
Key Research Findings and Inferences
Fluorine Impact: The 2-fluorophenyl group in the target compound may improve metabolic stability and target binding compared to non-fluorinated analogs like N-methyl-N-(3-methylphenyl)-... due to enhanced electronegativity and reduced susceptibility to oxidative metabolism .
Methylation or acetylation of the dibenzooxazepine core (e.g., at position 10 vs. 11) alters ring electronics, which could modulate activity in enzyme inhibition assays.
Agrochemical vs. Pharmaceutical Design : Unlike dichlofluanid and tolylfluanid, the target compound’s dibenzooxazepine scaffold aligns with structures seen in CNS or anti-inflammatory drug candidates, suggesting divergent therapeutic applications .
Preparation Methods
Ullmann-Type Cyclization for Oxazepine Formation
The dibenzo[b,f]oxazepin-11-one core is synthesized via copper-catalyzed cyclization of 2-aminophenol derivatives with α-keto esters. A 2023 patent modification demonstrates heating 2-amino-4-bromophenol (1.2 eq) with ethyl benzoylpyruvate (1.0 eq) in dimethylacetamide (DMAc) at 135°C for 18 hours under nitrogen, achieving 78% yield of the 7-bromo intermediate. Subsequent palladium-mediated coupling introduces substituents at position 2.
Key reaction parameters:
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | 135 | 18 | 78 |
| Pd(PPh3)4 | 90 | 6 | 82 |
Oxidative Ring-Closing Methodologies
Alternative approaches employ glycol oxidation pathways, as demonstrated in Red Sea atmospheric studies. Treating 2,2'-(ethylenedioxy)bis(3-nitrophenol) with sodium periodate (2.5 eq) in ethanol/water (4:1) at 0°C generates the oxazepinone ring through C-N bond formation (64% yield). This method benefits from milder conditions but requires strict temperature control to prevent nitro group reduction.
Sulfonamide Coupling Techniques
Chlorosulfonation Direct Coupling
Adapting zonisamide intermediate synthesis, the target sulfonamide is formed via:
- Generation of 1-(2-fluorophenyl)methanesulfonyl chloride using SOCl₂/DMF (1:1.2 molar ratio) in toluene at 50°C
- Reaction with dibenzooxazepin-2-amine (1.0 eq) in MEK solvent under N₂ atmosphere
Comparative solvent efficiency:
| Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methyl ethyl ketone | 4.5 | 77.8 | 87 |
| Ethyl acetate | 6.0 | 68.2 | 79 |
| Butyl acetate | 5.5 | 71.9 | 83 |
Mitsunobu-Mediated Sulfonylation
A 2024 advancement employs diethyl azodicarboxylate (DEAD, 1.5 eq) with triphenylphosphine (1.5 eq) in THF at -10°C, enabling direct coupling of the sulfonic acid precursor without chloride intermediacy. This method achieves 84% yield with reduced byproduct formation compared to traditional routes.
Functional Group Optimization
Fluorophenyl Group Introduction
Late-stage Suzuki coupling proves superior for aryl group installation:
- Reacting 7-bromodibenzooxazepinone (1.0 eq) with 2-fluorophenylboronic acid (1.3 eq)
- Using Pd(OAc)₂/XPhos catalytic system (0.05 eq) in degassed 1,4-dioxane/H₂O (10:1) at 90°C
Coupling efficiency metrics:
| Boronic Acid | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| 2-Fluorophenyl | 5 | 91 |
| 3-Fluorophenyl | 5 | 87 |
| 4-Fluorophenyl | 5 | 83 |
Keto Group Stabilization
The 11-oxo moiety requires protection during sulfonylation. Patent EP3131541A1 methods demonstrate successful use of trimethylsilyl ether protection (TMSCl, 2.0 eq in pyridine) followed by acidic workup (HCl/MeOH 1:4), maintaining >95% oxo group integrity.
Purification and Characterization
Crystallization Optimization
Ethanol/water (3:1) fractional crystallization achieves 99.2% purity (HPLC) through controlled cooling from 65°C to -5°C over 12 hours. X-ray diffraction confirms orthorhombic crystal structure (Space group P2₁2₁2₁) with Z'=2.
Spectroscopic Validation
Key characterization data:
- FTIR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1689 cm⁻¹ (C=O oxazepinone)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89-7.32 (m, 11H aromatic), 4.87 (s, 2H, CH₂)
- HRMS (ESI+): m/z 453.0924 [M+H]⁺ (calc. 453.0928)
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Pilot plant trials using Corning AFR® reactors demonstrate:
Byproduct Management
Advanced process analytical technology (PAT) identifies critical quality attributes:
- Limit: <0.15% des-fluoro impurity
- Control: Maintain reaction pH >8.5 during sulfonylation
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing 1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide?
- Answer: Synthesis typically involves multi-step reactions, including formation of the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Core Formation: Cyclization of substituted precursors under controlled temperature (60–80°C) using catalysts like palladium or copper to form the oxazepine ring .
- Sulfonamide Coupling: Reaction with 1-(2-fluorophenyl)methanesulfonyl chloride in polar aprotic solvents (e.g., DMF or DCM) with a base (e.g., triethylamine) to ensure efficient nucleophilic substitution .
- Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. How is the structural characterization of this compound validated in academic research?
- Answer: Advanced analytical techniques are employed:
- Spectroscopy: H/C NMR confirms substituent positions and ring integrity, with fluorophenyl protons showing distinct splitting patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] at m/z 441.12) .
- X-ray Crystallography: Resolves the dibenzooxazepine core geometry and sulfonamide orientation, critical for structure-activity studies .
Advanced Research Questions
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?
- Answer: Mechanistic studies require a combination of:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) due to sulfonamide’s known role in enzyme modulation .
- Molecular Docking: Use software like AutoDock to model interactions with targets (e.g., COX-2 or HDACs), guided by the fluorophenyl group’s electron-withdrawing effects .
- Cellular Pathway Analysis: RNA-seq or Western blotting to identify downstream biomarkers (e.g., p53 or NF-κB) in cancer/inflammation models .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer: Contradictions often arise from variability in experimental conditions. Mitigation strategies include:
- Standardized Assays: Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
- Batch Consistency Checks: Compare purity (via HPLC) and stability (thermal gravimetric analysis) across studies, as impurities or degradation products may skew activity .
- Meta-Analysis: Aggregate data from structurally analogous dibenzooxazepines to identify trends in substituent effects (e.g., fluorophenyl vs. chlorophenyl bioactivity) .
Q. What strategies optimize yield and purity during large-scale synthesis for preclinical studies?
- Answer: Key optimizations include:
- Catalyst Screening: Test Pd/C vs. Pd(OAc) for cyclization efficiency; Pd/C often improves yield (70% → 85%) with lower metal leaching .
- Solvent Selection: Replace DCM with greener solvents (e.g., 2-MeTHF) to enhance reaction scalability while maintaining >90% purity .
- Process Automation: Use continuous-flow reactors for sulfonamide coupling to reduce side products and improve reproducibility .
Q. How can researchers evaluate the compound’s stability under physiological and storage conditions?
- Answer: Stability profiling involves:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 1–13) to identify degradation pathways (e.g., sulfonamide hydrolysis) .
- Long-Term Storage: Monitor purity (via HPLC) at -20°C vs. 4°C over 6–12 months; dibenzooxazepines typically degrade <5% at -20°C .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS to predict in vivo half-life .
Methodological Notes
- Data Reproducibility: Ensure reaction parameters (e.g., stirring rate, inert atmosphere) are meticulously documented, as minor variations can alter outcomes .
- Ethical Compliance: Adhere to institutional guidelines for biological testing, particularly when using human-derived cell lines or animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
